molecular formula C16H19N5O4 B2846087 1-(3-oxo-3-(4-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1448131-63-2

1-(3-oxo-3-(4-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2846087
CAS RN: 1448131-63-2
M. Wt: 345.359
InChI Key: AGTDGSQQDOCUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-oxo-3-(4-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione, also known as PP2, is a small molecule inhibitor that has been extensively studied in the scientific community. PP2 has been shown to inhibit the activity of Src family kinases, which are involved in a variety of cellular processes including cell proliferation, differentiation, and survival.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

α-Oxoketene O, N-acetals, closely related to the chemical , act as versatile intermediates for the synthesis of a wide range of heterocyclic compounds. These compounds have been prepared from β-oxothiono esters, which are readily synthesized from carbon disulfide. They serve as starting materials for the production of pyrrolidine-diones, naphthyridine-diones, tetrahydro-pyridinones, and other heterocycles, showcasing their utility in creating pharmacologically relevant structures (Ohta, Oe, & Furukawa, 2002).

Efficient Synthesis of Amino Acids

Efficient one-pot synthesis methods have been developed for Nα-urethane-protected β- and γ-amino acids, demonstrating the potential for rapid and pure production of key biochemical compounds. This synthesis leverages the reactivity of related heterocyclic diones, highlighting the role these compounds can play in streamlining the production of amino acids (Cal, Jaremko, Jaremko, & Stefanowicz, 2012).

Anticancer and Antimicrobial Activities

Derivatives of pyrimidin-2,4-diones have shown significant anticancer activities across various human tumor cell lines. The structure-activity relationship studies indicate that modifications at specific positions on the pyrimidine ring can enhance anticancer activities. This suggests that the core structure related to the query compound has potential as a scaffold for developing new anticancer agents (Singh & Paul, 2006).

Novel Antioxidant Evaluation

The synthesis and evaluation of new pyrazolopyridine derivatives, incorporating similar structural motifs, have demonstrated promising antioxidant properties. This research points to the utility of such compounds in designing novel antioxidants, which could have implications for treating oxidative stress-related diseases (Gouda, 2012).

properties

IUPAC Name

1-[3-oxo-3-(4-pyrazin-2-yloxypiperidin-1-yl)propyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c22-13-3-9-21(16(24)19-13)10-4-15(23)20-7-1-12(2-8-20)25-14-11-17-5-6-18-14/h3,5-6,9,11-12H,1-2,4,7-8,10H2,(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTDGSQQDOCUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-oxo-3-(4-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.